molecular formula C7H6IN3O B2728243 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2138056-97-8

3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2728243
CAS No.: 2138056-97-8
M. Wt: 275.049
InChI Key: JBDFWYFHIYRKHZ-UHFFFAOYSA-N
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Description

3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one is a versatile chemical intermediate based on the pharmaceutically relevant pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. This fused bicyclic heteroaromatic system has demonstrated significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. Research has shown that derivatives of this core structure exhibit potent antiproliferative effects against human lung cancer cell lines, including A549 and H322 cells, acting in a dosage-dependent manner . The 3-iodo substituent on this scaffold provides a highly valuable synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. This allows researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies. Recent synthetic methodologies have enabled the preparation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives through microwave-assisted, solvent-free conditions, offering improved yields and greener chemistry profiles compared to traditional synthetic approaches . This compound is intended for research applications only, specifically as a building block in drug discovery programs, chemical biology probe development, and as a precursor for further structural elaboration in organic synthesis. Researchers have identified that specific substitutions on the pyrazolo[1,5-a]pyrazin-4(5H)-one core, particularly electron-donating groups and certain aromatic systems, can significantly influence both biological activity and physicochemical properties . Handle with appropriate safety precautions; refer to the Safety Data Sheet for comprehensive hazard information.

Properties

IUPAC Name

3-iodo-2-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c1-4-5(8)6-7(12)9-2-3-11(6)10-4/h2-3H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDFWYFHIYRKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CNC(=O)C2=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-iodo-2-methylpyrazole with a suitable nitrile or amide under acidic or basic conditions can lead to the formation of the desired pyrazolopyrazine ring system. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction environments to enhance efficiency .

Chemical Reactions Analysis

3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: The pyrazolopyrazine ring system can participate in cyclization reactions to form more complex heterocyclic structures. Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. .

Scientific Research Applications

Therapeutic Applications

Anticancer Activity
Studies have indicated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit certain kinases involved in cancer cell proliferation. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes. Specific case studies highlight the effectiveness of these compounds against various cancer cell lines, suggesting that 3-iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one may possess similar properties.

Antimicrobial Properties
Research has demonstrated the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival. This suggests that 3-iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one could serve as a lead compound for developing new antimicrobial agents.

Biochemical Research

Kinase Inhibition
3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one has been identified as a potential inhibitor of specific kinases involved in cellular signaling pathways. For example, it may inhibit Adaptor Associated Kinase 1 (AAK1), which plays a crucial role in endocytosis and synaptic vesicle recycling. Inhibiting AAK1 can affect neurotransmitter release and has implications for neurodegenerative diseases. Research has shown that compounds with similar structures can modulate kinase activity effectively, indicating a promising avenue for further investigation into this compound's biochemical interactions.

Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 3-iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one to various biological targets. These studies provide insights into how the compound interacts at the molecular level, which is essential for understanding its potential efficacy as a therapeutic agent.

Synthetic Chemistry Applications

Building Block for Synthesis
The unique structure of 3-iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one makes it an attractive building block in synthetic organic chemistry. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored biological activities. For instance, modifications at the pyrazole ring can lead to compounds with enhanced pharmacological properties.

Fluorescent Probes
Recent advancements in the synthesis of pyrazolo[1,5-a]pyrimidines have led to their use as fluorescent probes in biological imaging. These compounds can be engineered to exhibit specific photophysical properties that make them suitable for tracking cellular processes in real-time.

Data Tables and Case Studies

Application AreaDescriptionReferences
Anticancer Activity Inhibits kinases involved in cancer proliferation; effective against cell lines.
Antimicrobial Properties Effective against Gram-positive/negative bacteria and fungi; disrupts cell wall synthesis.
Kinase Inhibition Potential inhibitor of AAK1; affects neurotransmitter release; implications for neurodegenerative diseases.
Synthetic Chemistry Serves as a building block for creating diverse derivatives; applicable in organic synthesis.
Fluorescent Probes Used in biological imaging due to favorable photophysical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its mechanism of action can include modulation of signal transduction pathways, interference with DNA replication, or inhibition of protein synthesis .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : 4-Chlorophenyl (4-Cl-Ph) and benzyl groups significantly boost anticancer activity, as seen in compound 3o .
  • Metal Coordination : Ferrocenyl derivatives leverage redox-active iron centers for selective cytotoxicity, a unique mechanism compared to halogenated analogs .

Stability Comparison :

  • Acyclic Form : Rapid clearance (t₁/₂ ~10 min) due to reactivity of the vinyl sulfone warhead .

Biological Activity

3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that belongs to the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, examining its pharmacological properties and therapeutic potential based on diverse research findings.

3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one has a molecular formula of C₇H₈N₄O and a molecular weight of 168.17 g/mol. The structure includes an iodine atom at the 3-position and a methyl group at the 2-position of the pyrazolo ring, which may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole derivatives can inhibit bacterial growth against pathogens such as E. coli and S. aureus . While specific data on 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one's antimicrobial activity is limited, its structural similarities to other active pyrazoles suggest potential efficacy.

Anticancer Properties

The pyrazolo[1,5-a]pyrazine scaffold has been associated with anticancer activities. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism often involves inhibition of key enzymes or pathways associated with tumor growth.

Anti-inflammatory Effects

Anti-inflammatory properties are another area where pyrazole derivatives show promise. Compounds containing the pyrazole nucleus have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . Although direct studies on 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one are scarce, its structural features may confer similar anti-inflammatory effects.

Study 1: Antifungal Activity

In a comparative study of various pyrazole derivatives, some exhibited notable antifungal activity against Candida albicans. The structural modifications in these compounds were crucial for enhancing their antifungal properties . While 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one was not specifically tested, insights from this research indicate that similar compounds could be effective against fungal infections.

Study 2: Antimalarial Potential

Research involving chloroquine-pyrazole analogues has shown promising results in inhibiting Plasmodium falciparum, the causative agent of malaria. These studies highlight the potential for designing new antimalarial agents based on pyrazole structures . Given this context, further investigation into 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one could reveal similar antimalarial properties.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialPyrazole derivativesInhibition of E. coli, S. aureus
AnticancerPyrazolo[1,5-a]pyrimidinesCytotoxicity against MCF-7, HCT-116
Anti-inflammatoryPyrazole analoguesInhibition of TNF-α and IL-6
AntifungalVarious pyrazolesActivity against Candida albicans
AntimalarialChloroquine-pyrazole analoguesInhibition of Plasmodium falciparum

Q & A

Basic: What are the common synthetic routes for preparing 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic reactions. Key steps include:

  • Core Formation : Condensation of pyrazole precursors with iodinating agents. For example, nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate using HNO₃ in H₂SO₄ at 0°C, followed by iodination .
  • Functionalization : Regioselective substitution at position 3 or 7, often requiring controlled conditions (e.g., low temperature, dropwise reagent addition) to avoid side reactions .
  • Purification : Vacuum drying and recrystallization from solvents like ethanol or acetone to isolate pure products .
    Reference :

Advanced: How can researchers address challenges in regioselective functionalization of the pyrazolo[1,5-a]pyrazine core?

Methodological Answer:
Regioselectivity is influenced by:

  • Electrophilic Substitution : Use directing groups (e.g., methyl or carbonyl) to guide nitration or iodination to specific positions. For example, methyl groups at position 2 enhance reactivity at position 7 .
  • Reagent Selection : HNO₃ in H₂SO₄ preferentially targets electron-rich positions, while iodination may require catalysts like CuI .
  • Monitoring : Employ TLC or HPLC to track reaction progress and confirm regiochemical outcomes .
    Reference :

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Elemental Analysis : Verify empirical formula (e.g., C, H, N content; deviations <0.3% indicate purity) .
  • Spectroscopy :
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ with <1 ppm error) .
    • NMR : Assign signals for iodine (¹H NMR: δ 7.5–8.5 ppm for aromatic protons; ¹³C NMR: δ 90–100 ppm for C-I) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C-I bond ≈2.09 Å) to validate regiochemistry .
    Reference :

Advanced: How can discrepancies in elemental analysis and spectral data be resolved during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare HRMS data with theoretical values to identify isotopic patterns (e.g., iodine’s M+2 peak).
  • Dynamic NMR : Use variable-temperature studies to detect tautomerism or conformational changes affecting spectral assignments .
  • Crystallographic Refinement : Resolve ambiguities (e.g., disordered atoms) via iterative refinement cycles in X-ray studies .
    Reference :

Basic: What biological activity screening approaches are applicable to this compound?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion. Compare inhibition zones to tetracycline (positive control) .
  • Antifungal Screening : Use broth microdilution against C. albicans, with clotrimazole as a reference .
  • Cytotoxicity : Perform MTT assays on mammalian cell lines to assess safety margins .
    Reference :

Advanced: What strategies optimize reaction yield and purity in multi-step syntheses?

Methodological Answer:

  • Stepwise Quenching : Neutralize acidic intermediates (e.g., H₂SO₄) with ice before extraction to prevent decomposition .
  • Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling steps to enhance iodination efficiency .
  • Purification : Use flash chromatography with gradients (e.g., hexane/EtOAc) to separate regioisomers .
    Reference :

Basic: How can researchers ensure safe handling of 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .
  • Emergency Protocols : Maintain eyewash stations and consult SDS for first-aid measures (e.g., flushing skin with water for 15 minutes) .
    Reference :

Advanced: How does structural modification (e.g., substituent variation) impact biological activity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with halogens (Cl, F) or methyl groups at positions 2 or 7. Test activity to identify pharmacophores .
  • Computational Modeling : Use docking simulations (e.g., AutoDock) to predict binding affinities to target enzymes (e.g., bacterial topoisomerases) .
  • Metabolic Stability : Assess hepatic microsome stability to prioritize analogs with longer half-lives .
    Reference :

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